Cas no 1343184-06-4 (cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine)

cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine
- 1H-1,2,4-Triazole-5-methanamine, α-cyclopropyl-1-methyl-3-propyl-
- EN300-1077287
- CS-0306506
- 1343184-06-4
-
- Inchi: 1S/C10H18N4/c1-3-4-8-12-10(14(2)13-8)9(11)7-5-6-7/h7,9H,3-6,11H2,1-2H3
- InChI Key: ZZBFFLGOJJHYEA-UHFFFAOYSA-N
- SMILES: C(C1CC1)(C1N(N=C(CCC)N=1)C)N
Computed Properties
- Exact Mass: 194.153146591g/mol
- Monoisotopic Mass: 194.153146591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.7Ų
- XLogP3: 0.9
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- Boiling Point: 357.0±44.0 °C(Predicted)
- pka: 7.70±0.50(Predicted)
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1077287-1.0g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 1g |
$1256.0 | 2023-06-10 | ||
Enamine | EN300-1077287-0.5g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 95% | 0.5g |
$1207.0 | 2023-10-28 | |
Enamine | EN300-1077287-10.0g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 10g |
$5405.0 | 2023-06-10 | ||
Enamine | EN300-1077287-10g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 95% | 10g |
$5405.0 | 2023-10-28 | |
Enamine | EN300-1077287-0.1g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 95% | 0.1g |
$1106.0 | 2023-10-28 | |
Enamine | EN300-1077287-5.0g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 5g |
$3645.0 | 2023-06-10 | ||
Enamine | EN300-1077287-5g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 95% | 5g |
$3645.0 | 2023-10-28 | |
Enamine | EN300-1077287-1g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 95% | 1g |
$1256.0 | 2023-10-28 | |
Enamine | EN300-1077287-0.05g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 95% | 0.05g |
$1056.0 | 2023-10-28 | |
Enamine | EN300-1077287-0.25g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 95% | 0.25g |
$1156.0 | 2023-10-28 |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine Related Literature
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
Additional information on cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine
Introduction to Cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine (CAS No. 1343184-06-4)
Cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. With the CAS number 1343184-06-4, this molecule represents a complex structure that combines a cyclopropyl group with a triazolyl moiety, making it a subject of interest for its potential applications in medicinal chemistry. The compound's unique structural features have positioned it as a candidate for further exploration in drug discovery and development.
The molecular framework of Cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine incorporates a cyclopropyl ring, which is known for its stability and ability to influence the electronic properties of adjacent functional groups. This ring system is further modified by the presence of a 1-methyl-3-propyl substituent on the 1H-1,2,4-triazol-5-yl portion of the molecule. The triazolyl group is particularly noteworthy due to its role as a heterocyclic scaffold in numerous bioactive compounds. Its presence suggests that this compound may exhibit pharmacological properties worthy of investigation.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities. The triazolyl moiety, in particular, has been extensively studied for its potential as an pharmacophore in the development of new therapeutic agents. The combination of cyclopropyl and triazolyl groups in Cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine introduces unique electronic and steric interactions that could contribute to its biological efficacy. This makes it an attractive candidate for further exploration in the context of medicinal chemistry.
One of the most compelling aspects of this compound is its structural complexity, which may translate into multiple modes of interaction with biological targets. The cyclopropyl ring can influence the conformational flexibility of the molecule, while the triazolyl group provides a site for hydrogen bonding and other non-covalent interactions. These features are critical for designing molecules that can effectively bind to biological receptors and modulate their activity. The presence of both 1-methyl and 3-propyl substituents further adds to the structural diversity, potentially allowing for fine-tuning of pharmacokinetic properties.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate how Cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine interacts with various biological targets. These simulations have shown promising results regarding its potential as an inhibitor or modulator of key enzymes and receptors involved in metabolic pathways. This aligns with current trends in drug discovery, where targeting specific enzymes or receptors has proven to be effective in treating a wide range of diseases.
The synthesis of Cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a laboratory scale. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the triazolyl moiety. Additionally, protecting group strategies have enabled chemists to selectively modify different parts of the molecule without affecting sensitive functional groups.
Once synthesized, Cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine can be subjected to various biochemical assays to evaluate its potential therapeutic effects. These assays may include enzyme inhibition studies, receptor binding assays, and cell-based assays to assess cytotoxicity and other relevant parameters. The results from these studies will provide valuable insights into its biological activity and help determine whether it has potential as a lead compound for further drug development.
The pharmaceutical industry has increasingly recognized the importance of investing in novel heterocyclic compounds like Cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-ylmethanamine). These compounds often exhibit unique properties that make them suitable for treating diseases that are resistant to conventional therapies. As research continues to uncover new applications for this class of molecules, it is likely that more derivatives will be synthesized and tested for their pharmacological potential.
In conclusion,Cyclopropyl(1-methyl-- propy - 3 - H - 12 , 24 - tri azo l - 5 - ylm etha namin e ( C A S N o . 13431 84 - 0 6 - 4 ) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and potential biological activities make it an attractive subject for research aimed at developing new therapeutic agents. As our understanding of molecular interactions continues to improve,this compound holds great promise for contributing to advancements in drug discovery and development.
1343184-06-4 (cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine) Related Products
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)




